molecular formula C10H21N3O B1386196 3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine CAS No. 928003-94-5

3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine

Cat. No. B1386196
CAS RN: 928003-94-5
M. Wt: 199.29 g/mol
InChI Key: YRLPARYNACLMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine, also known as 4-Acetyl-1,4-diazepan-1-amine, is a synthetic compound commonly used in scientific research. It is a derivative of the amino acid alanine and is a member of the diazepane family. 4-Acetyl-1,4-diazepan-1-amine is a white, crystalline solid with a melting point of 135-137°C and a boiling point of 264-266°C. It is soluble in water and ethanol, and is insoluble in benzene.

Mechanism of Action

3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine-diazepan-1-amine acts as a central nervous system depressant. It is thought to act as a GABA agonist, meaning it binds to the GABA receptors in the brain and increases the activity of the inhibitory neurotransmitter GABA. This causes the brain to become less active, leading to a decrease in anxiety and an increase in relaxation.
Biochemical and Physiological Effects
This compound-diazepan-1-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and stress, as well as to have an analgesic effect. It has also been shown to have an anti-inflammatory effect, to reduce the symptoms of depression, and to act as a sedative.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine-diazepan-1-amine in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic, making it safe to use in laboratory experiments. The main limitation is that it is not as potent as some other diazepane derivatives, so it may not be suitable for some experiments.

Future Directions

Future research on 3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine-diazepan-1-amine could focus on exploring its potential as a therapeutic agent. Studies could be done to investigate its effects on anxiety, depression, and pain. It could also be studied to determine its potential as an analgesic, anti-inflammatory, and sedative. Additionally, research could be done to investigate the molecular mechanisms behind its effects on the brain, as well as its potential therapeutic effects. Furthermore, research could be done to investigate its potential as a drug delivery system, as well as its potential to be used in combination with other drugs. Finally, research could be done to investigate its potential as an anti-tumor agent.

Scientific Research Applications

3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine-diazepan-1-amine is used in scientific research to study the effects of diazepane derivatives on the central nervous system. It is used to investigate the effects of drugs on the brain, as well as to study the effects of drugs on the cardiovascular system. It is also used in the study of the pharmacokinetics and pharmacodynamics of drugs, and to study the effects of drugs on the immune system.

properties

IUPAC Name

1-[4-(3-aminopropyl)-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-10(14)13-7-3-6-12(8-9-13)5-2-4-11/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLPARYNACLMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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